![molecular formula C12H20O B13194775 3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is a complex organic compound with the molecular formula C12H20O. It is characterized by a spirocyclic structure, which includes a bicyclo[5.1.0]octane fused to a cyclohexane ring through an oxygen atom. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from a suitable bicyclo[51
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break the spiro linkage.
Reduction: Reduction reactions can be used to modify the bicyclic structure or to reduce any oxidized functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro-epoxides or spiro-lactones, while reduction could lead to simpler bicyclic structures.
Scientific Research Applications
3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying spirocyclic chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing molecules with specific three-dimensional shapes.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]
- 4’-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]
- tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate
Uniqueness
3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity patterns and biological activities, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
spiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C12H20O/c1-2-5-12(6-3-1)7-4-10-8-11(10)9-13-12/h10-11H,1-9H2 |
InChI Key |
TZYBIHPESKGMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC3CC3CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


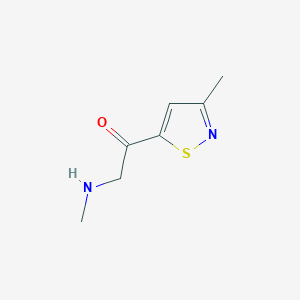
![1-Azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B13194698.png)
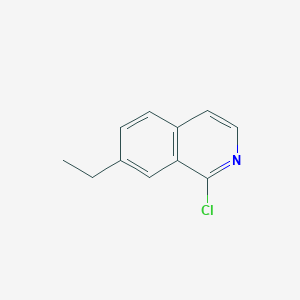
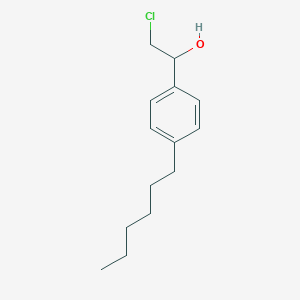
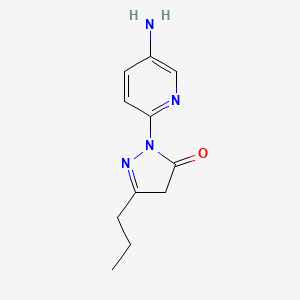
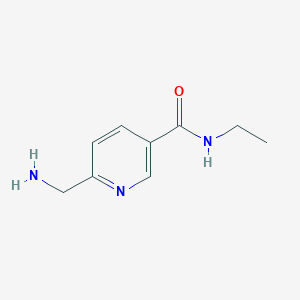
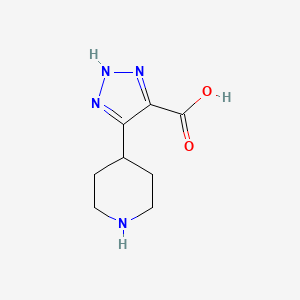
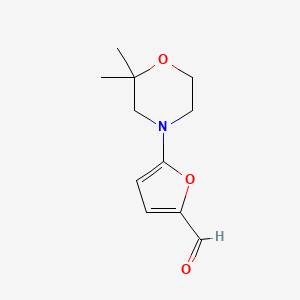
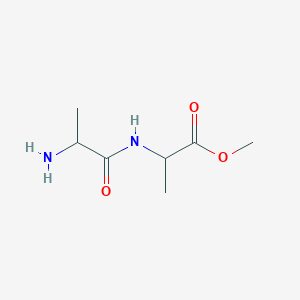
![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)



